molecular formula C7H7ClO2 B020032 2-Chloro-1-(2-furyl)-1-propanone CAS No. 106430-52-8

2-Chloro-1-(2-furyl)-1-propanone

Cat. No. B020032
M. Wt: 158.58 g/mol
InChI Key: SECAUKYYYLEWRY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-furyl)-1-propanone is a specialized organic compound featuring a furan ring and a ketone functional group, with chlorine substitution. It's a significant intermediate in organic synthesis, applied in creating various chemical entities that find relevance in materials science, pharmacology, and agrochemical research.

Synthesis Analysis

The synthesis of compounds structurally related to 2-Chloro-1-(2-furyl)-1-propanone involves various methods including cyclization, haloacetylation, and the employment of polyphosphoric acid for cyclisation and oxidation reactions (Abdel-Jalil et al., 2015). A notable method includes the reaction of acid chloride with α-aracyl(β-2-furyl)acrylic acid hydrazides, demonstrating the versatility of synthetic approaches (Hamad & Hashem, 2000).

Molecular Structure Analysis

The molecular structure and conformation of compounds closely related to 2-Chloro-1-(2-furyl)-1-propanone, such as 1,1-dichloro-2-propanone, have been elucidated through techniques like gas-phase electron diffraction and ab initio molecular orbital calculations, highlighting the compound's conformational preferences (Hagen et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving 2-Chloro-1-(2-furyl)-1-propanone derivatives often lead to products with significant biological and chemical properties. For example, reactions involving furan ketones in radiolysis studies show the formation of substitution, radioreduction, and dimerisation derivatives, which are crucial for understanding the compound's reactivity under gamma radiation (Torres et al., 1984).

Physical Properties Analysis

The physical properties of 2-Chloro-1-(2-furyl)-1-propanone derivatives, such as solubility, melting point, and boiling point, are essential for its application in synthesis and material design. However, specific details on these properties require further research and analysis within the context of the compound's use in various chemical reactions.

Chemical Properties Analysis

The chemical properties of 2-Chloro-1-(2-furyl)-1-propanone, including its reactivity with different reagents, stability under various conditions, and its behavior in synthetic pathways, play a crucial role in its applications. Studies have shown that compounds like 1,1,1-trihalo-4-methoxy-4-[2-heteroaryl]-3-buten-2-ones and their derivatives exhibit fascinating chemical behaviors that are valuable in organic synthesis and the development of new materials (Flores et al., 2002).

Future Directions

The future directions for the use of 2-Chloro-1-(2-furyl)-1-propanone could involve its application in the synthesis of more complex molecules. Its use in the synthesis of IGF-1R inhibitors suggests potential applications in pharmaceuticals . Additionally, the development of more efficient and sustainable synthetic routes using biocatalytic methods could be a promising area of research .

properties

IUPAC Name

2-chloro-1-(furan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECAUKYYYLEWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2-furyl)-1-propanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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